molecular formula C17H29N5O B10914309 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)propanehydrazide

Cat. No.: B10914309
M. Wt: 319.4 g/mol
InChI Key: IIMNOQRAWWLQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a tetrahydropyridine moiety

Preparation Methods

The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism by which 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The tetrahydropyridine moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE stands out due to its unique combination of a pyrazole ring and a tetrahydropyridine moiety. Similar compounds include:

Properties

Molecular Formula

C17H29N5O

Molecular Weight

319.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]propanamide

InChI

InChI=1S/C17H29N5O/c1-12-9-13(2)22(20-12)8-7-15(23)19-18-14-10-16(3,4)21-17(5,6)11-14/h9,21H,7-8,10-11H2,1-6H3,(H,19,23)

InChI Key

IIMNOQRAWWLQJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN=C2CC(NC(C2)(C)C)(C)C)C

Origin of Product

United States

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